4-amino-N-(1-butylpyrrolidin-2-ylidene)benzenesulfonamide
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Overview
Description
Preparation Methods
The synthesis of 4-amino-N-(1-butylpyrrolidin-2-ylidene)benzenesulfonamide typically involves the reaction of 4-aminobenzenesulfonamide with 1-butyl-2-pyrrolidinone under specific reaction conditions . The reaction is carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the compound .
Chemical Reactions Analysis
4-amino-N-(1-butylpyrrolidin-2-ylidene)benzenesulfonamide undergoes various chemical reactions, including:
Scientific Research Applications
4-amino-N-(1-butylpyrrolidin-2-ylidene)benzenesulfonamide has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 4-amino-N-(1-butylpyrrolidin-2-ylidene)benzenesulfonamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit the activity of certain enzymes involved in folate metabolism, leading to the disruption of bacterial cell growth and proliferation . This mechanism is similar to that of other sulfonamide compounds, which act as competitive inhibitors of the enzyme dihydropteroate synthase .
Comparison with Similar Compounds
4-amino-N-(1-butylpyrrolidin-2-ylidene)benzenesulfonamide can be compared with other similar compounds, such as:
4-amino-N-(5-methyl-1,3,4-thiadiazol-2(3H)-ylidene)benzenesulfonamide: This compound has a similar structure but contains a thiadiazole ring instead of a pyrrolidine ring.
4-amino-N-(1-butyl-2-pyrrolidinylidene)benzenesulfonamide: This is a closely related compound with slight variations in the pyrrolidine ring structure.
Properties
Molecular Formula |
C14H21N3O2S |
---|---|
Molecular Weight |
295.40 g/mol |
IUPAC Name |
(NZ)-4-amino-N-(1-butylpyrrolidin-2-ylidene)benzenesulfonamide |
InChI |
InChI=1S/C14H21N3O2S/c1-2-3-10-17-11-4-5-14(17)16-20(18,19)13-8-6-12(15)7-9-13/h6-9H,2-5,10-11,15H2,1H3/b16-14- |
InChI Key |
IBAHCHOCDXMEGE-PEZBUJJGSA-N |
Isomeric SMILES |
CCCCN\1CCC/C1=N/S(=O)(=O)C2=CC=C(C=C2)N |
Canonical SMILES |
CCCCN1CCCC1=NS(=O)(=O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
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